molecular formula C18H23NO3 B4726903 N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE

N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE

Cat. No.: B4726903
M. Wt: 301.4 g/mol
InChI Key: YLQJXJDNEQOLME-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE is an organic compound that belongs to the class of amines It is characterized by the presence of methoxy groups attached to benzyl and phenethylamine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 2-methoxyphenethylamine.

    Reaction: The reaction between these starting materials is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl or phenethyl derivatives.

Scientific Research Applications

N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxybenzyl)-N-methylphenethylamine
  • N-(2-Methoxybenzyl)-N-(2-methoxyphenethyl)amine

Uniqueness

N-(2,4-DIMETHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE is unique due to the specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-20-16-9-8-15(18(12-16)22-3)13-19-11-10-14-6-4-5-7-17(14)21-2/h4-9,12,19H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJXJDNEQOLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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